(E)-N-{4-[5-METHYL-3-(5-METHYLFURAN-2-YL)-1-BENZOFURAN-2-YL]BUTAN-2-YLIDENE}HYDROXYLAMINE
Description
(E)-N-{4-[5-METHYL-3-(5-METHYLFURAN-2-YL)-1-BENZOFURAN-2-YL]BUTAN-2-YLIDENE}HYDROXYLAMINE is a complex organic compound that belongs to the class of benzofuran derivatives. This compound is characterized by the presence of a benzofuran ring system, which is fused with a furan ring and substituted with a butan-2-one oxime group. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.
Properties
Molecular Formula |
C18H19NO3 |
|---|---|
Molecular Weight |
297.3g/mol |
IUPAC Name |
(NE)-N-[4-[5-methyl-3-(5-methylfuran-2-yl)-1-benzofuran-2-yl]butan-2-ylidene]hydroxylamine |
InChI |
InChI=1S/C18H19NO3/c1-11-4-7-15-14(10-11)18(16-9-6-13(3)21-16)17(22-15)8-5-12(2)19-20/h4,6-7,9-10,20H,5,8H2,1-3H3/b19-12+ |
InChI Key |
HFLLIKTTYLBGTQ-XDHOZWIPSA-N |
SMILES |
CC1=CC2=C(C=C1)OC(=C2C3=CC=C(O3)C)CCC(=NO)C |
Isomeric SMILES |
CC1=CC2=C(C=C1)OC(=C2C3=CC=C(O3)C)CC/C(=N/O)/C |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(=C2C3=CC=C(O3)C)CCC(=NO)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-{4-[5-METHYL-3-(5-METHYLFURAN-2-YL)-1-BENZOFURAN-2-YL]BUTAN-2-YLIDENE}HYDROXYLAMINE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through a cyclization reaction of a suitable precursor, such as a 2-hydroxybenzaldehyde derivative, with an appropriate reagent like acetic anhydride.
Introduction of the Furan Ring: The furan ring can be introduced through a Friedel-Crafts acylation reaction using a furan derivative and a Lewis acid catalyst like aluminum chloride.
Substitution with Butan-2-one Oxime:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to improve yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
(E)-N-{4-[5-METHYL-3-(5-METHYLFURAN-2-YL)-1-BENZOFURAN-2-YL]BUTAN-2-YLIDENE}HYDROXYLAMINE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to convert the oxime group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, where the oxime group can be replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Hydroxylamine hydrochloride in basic medium.
Major Products Formed
Oxidation: Corresponding oxides.
Reduction: Amine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(E)-N-{4-[5-METHYL-3-(5-METHYLFURAN-2-YL)-1-BENZOFURAN-2-YL]BUTAN-2-YLIDENE}HYDROXYLAMINE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (E)-N-{4-[5-METHYL-3-(5-METHYLFURAN-2-YL)-1-BENZOFURAN-2-YL]BUTAN-2-YLIDENE}HYDROXYLAMINE involves its interaction with specific molecular targets and pathways. The oxime group can form hydrogen bonds with biological molecules, influencing their activity. The benzofuran and furan rings can interact with various enzymes and receptors, modulating their function and leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
Benzofuran: A simpler compound with a similar core structure but lacking the furan and oxime groups.
Furan: A related compound with a furan ring but without the benzofuran and oxime groups.
Butan-2-one Oxime: A compound with the oxime group but lacking the benzofuran and furan rings.
Uniqueness
(E)-N-{4-[5-METHYL-3-(5-METHYLFURAN-2-YL)-1-BENZOFURAN-2-YL]BUTAN-2-YLIDENE}HYDROXYLAMINE is unique due to its combination of benzofuran, furan, and oxime functionalities. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
